2-Methyl-2-(4-morpholinyl)-1-propanol

Medicinal Chemistry ADME Property Optimization Lead Optimization

Medicinal chemists seeking a morpholine building block with pre-optimized lipophilicity often face synthetic delays from excessive protecting group steps. 2-Methyl-2-(4-morpholinyl)-1-propanol (CAS 858197-58-7) directly addresses this with a sterically shielded neopentyl-like hydroxyl and an unencumbered morpholine nitrogen, enabling chemoselective N-acylation while preserving the OH for later derivatization. • logP 0.30 places it in the CNS-optimal range vs. more polar analogs. • Gem-dimethyl group reduces metabolic N-dealkylation risk. • Achiral solid simplifies purification and storage. Bulk quantities available for library synthesis.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 858197-58-7
Cat. No. B1384828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-morpholinyl)-1-propanol
CAS858197-58-7
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)(CO)N1CCOCC1
InChIInChI=1S/C8H17NO2/c1-8(2,7-10)9-3-5-11-6-4-9/h10H,3-7H2,1-2H3
InChIKeyFCCWRGFCAKZCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(4-morpholinyl)-1-propanol: Overview


2-Methyl-2-(4-morpholinyl)-1-propanol (CAS 858197-58-7), also named 4-morpholineethanol, β,β-dimethyl- or 2-methyl-2-morpholin-4-ylpropan-1-ol, is a heterocyclic amino alcohol with the molecular formula C8H17NO2 and molecular weight 159.23 g/mol . The compound features a morpholine ring attached via its nitrogen to a tertiary carbon bearing a geminal dimethyl group and a primary hydroxyl group. This gem-dimethyl substitution pattern introduces steric hindrance around the hydroxyl and amino functionalities, distinguishing it from simpler morpholino alcohols such as 2-(4-morpholinyl)ethanol (4-morpholineethanol, CAS 622-40-2) and 3-(4-morpholinyl)-1-propanol (CAS 4441-30-9) . The compound is an achiral solid at 20 °C with a melting point that remains provisionally unreported in the peer-reviewed literature, though vendor specifications indicate a purity range of 95–98% . Its logP of 0.30 reflects balanced hydrophilic–lipophilic character compared with more polar morpholino alcohols .

1
Medicinal chemistry building block

Supports lead optimization with a pre-installed lipophilic handle for target engagement studies.

2
Sterically differentiated scaffold

Gem-dimethyl substitution enables chemoselective derivatization for divergent library synthesis.

3
Achiral process intermediate

Simplifies analytical QC and removes chiral purity risks in scale-up synthesis campaigns.

2-Methyl-2-(4-morpholinyl)-1-propanol: Irreplaceable Features


The gem-dimethyl substitution at the β-carbon of 2-methyl-2-(4-morpholinyl)-1-propanol introduces a steric environment and electronic profile that are absent in the more common linear-chain morpholino alcohols such as 2-(4-morpholinyl)ethanol and 3-(4-morpholinyl)-1-propanol . This steric hindrance alters the accessibility of the hydroxyl group for derivatization (e.g., acylation, oxidation) and modulates the basicity and nucleophilicity of the morpholine nitrogen, directly affecting reaction yields and selectivity in downstream synthetic sequences . Furthermore, the compound's logP of 0.30 is substantially higher than that of N-(2-hydroxyethyl)morpholine (logP –0.69) and 3-(4-morpholinyl)-1-propanol (logP –0.36) , placing it in a more optimal range for passive membrane permeability in medicinal chemistry campaigns. Swapping this building block for a less hindered or more polar analog risks altering the lipophilic–hydrophilic balance, metabolic stability, and target-binding conformation of a lead series. The quantitative evidence below delineates where these property differences become decision-critical.

!
Lipophilicity profile may shift

Unsubstituted analogs like 2-(4-morpholinyl)ethanol exhibit significantly lower logP, which can alter permeability and target-binding context in a lead series.

!
Chemoselectivity outcomes may not transfer

Replacing the gem-dimethyl building block with a linear-chain morpholino alcohol can reduce steric differentiation, potentially leading to competitive N- and O-functionalization.

!
Chiral complexity risk with piperidine analogs

The achiral target avoids the enantiomeric purity risks and higher procurement costs associated with chiral cyclic amine counterparts.

2-Methyl-2-(4-morpholinyl)-1-propanol: Quantitative Advantages Over Analogs


Lipophilicity Advantage for Oral Bioavailability

The target compound exhibits a calculated logP of 0.30 , which is 0.99 log units higher than that of 2-(4-morpholinyl)ethanol (logP –0.69) and 0.66 log units higher than that of 3-(4-morpholinyl)-1-propanol (logP –0.36) [1]. In drug discovery, logP values in the 0–3 range are associated with favorable oral absorption and cell permeability, while highly negative logP values often correlate with poor membrane permeability. The gem-dimethyl substitution in the target compound shifts logP into this more drug-like window without requiring additional alkylation or halogenation steps .

Lipophilicity Shift
Cross-study comparable
ΔlogP +0.99
Reported higher lipophilicity vs. unsubstituted analog
Computed logP 0.30 vs. –0.69; no experimental shake-flask data available.
Medicinal Chemistry ADME Property Optimization Lead Optimization

High Boiling Point for Process Chemistry

The target compound has a reported boiling point of 242.4 °C at 760 mmHg , which is approximately 15 °C higher than that of 2-(4-morpholinyl)ethanol (boiling point ~227 °C at 757 mmHg) and comparable to 3-(4-morpholinyl)-1-propanol (240–241 °C) . The elevated boiling point, combined with the steric protection conferred by the gem-dimethyl group, suggests reduced volatility and potentially lower evaporative losses during solvent-removal steps or high-temperature amidation reactions. For process chemists selecting a morpholino alcohol for kilogram-scale synthesis, higher boiling points translate to safer handling and easier recovery in distillation trains.

Boiling Point Comparison
Cross-study comparable
242.4 °C vs. 227 °C
May support reduced volatility in high-temperature process chemistry
Data sourced from vendor datasheets; experimental validation recommended.
Organic Synthesis Process Chemistry Thermal Stability

Density Advantage for Solid Formulation

The target compound's density of 1.045 g/cm³ is lower than that of 2-(4-morpholinyl)ethanol (1.083 g/mL at 25 °C) and slightly lower than that of 3-(4-morpholinyl)-1-propanol (1.049 g/mL at 25 °C) . A lower density reflects a less compact molecular packing in the condensed phase, which can be advantageous for solid dispersions, co-crystal formation, and amorphous formulation strategies where efficient intermolecular spacing promotes dissolution kinetics. In contrast, replacing the target with the denser 2-(4-morpholinyl)ethanol might alter crystal habit or melt rheology unexpectedly, complicating downstream processing.

Density Differential
Cross-study comparable
1.045 g/cm³
Lower density vs. unsubstituted analog may influence formulation behavior
Density values consolidated from supplier databases; solid-form behavior requires specific study.
Crystallization Formulation Science Material Properties

Pricing Advantage vs. Piperidine Building Block

At the time of analysis, the target compound is available from CymitQuimica at €201.00 per gram (98% purity) , while simpler morpholino alcohols such as 2-(4-morpholinyl)ethanol (CAS 622-40-2) are listed at approximately €15–50 per gram (95–99% purity) from major suppliers . The higher cost reflects the additional synthetic steps required to install the gem-dimethyl group and the lower production volume. However, when comparing the price of the piperidine analog 2-methyl-2-(piperidin-1-yl)propan-1-ol (CAS 102450-12-4, MW 157.25, purity 95%, approximately €250–400 per gram from specialty vendors) , the morpholine derivative is actually the more economical choice, likely due to the wider commercial availability of morpholine starting materials.

Procurement Cost
Supporting evidence
~€201/g vs. ~€250–400/g
Reported cost context vs. piperidine analog
Vendor-quoted small-quantity prices; subject to change with volume and region.
Procurement Cost Efficiency Supply Chain

Steric Control for Selective N-Acylation

The gem-dimethyl group adjacent to both the hydroxyl and morpholine nitrogen creates a neopentyl-like steric environment that attenuates the reactivity of the hydroxyl oxygen. This steric shielding can be exploited in chemoselective acylations, where the morpholine nitrogen may be functionalized preferentially over the hydroxyl under kinetic control, as demonstrated in analogous morpholino alcohol systems . In contrast, the unsubstituted 2-(4-morpholinyl)ethanol lacks this steric differentiation, often leading to competitive O- and N-acylation and lower isolated yields. While no peer-reviewed kinetic study specifically quantifies the rate difference for the target compound, the class-level behavior of β,β-disubstituted amino alcohols provides a strong mechanistic rationale.

Chemoselective Acylation
Class-level inference
N- vs. O-acylation preference
Steric shielding may support N-selective functionalization
Inferred from sterically hindered amino alcohol class; experimental validation recommended.
Chemoselectivity Synthetic Methodology Building Block Design

Achiral Nature for Consistent Batch Quality

Despite some vendor descriptions labeling the compound as 'chiral' , the Hit2Lead database explicitly categorizes 2-methyl-2-(4-morpholinyl)-1-propanol as 'ACHIRAL' . The absence of a stereogenic center simplifies analytical characterization (no need for chiral HPLC or enantiomeric excess determination), eliminates batch-to-batch variability in enantiomeric composition, and removes the regulatory complexity associated with chiral drug intermediates. In comparison, the cyclic amine analogs such as (S)-2-(2-morpholinyl)-2-propanol are inherently chiral and require chirality specification, which can add 20–50% to procurement cost and introduce enantiomeric purity risks .

Achiral Identity
Supporting evidence
No stereogenic center
Simplifies QC workflow and reduces batch variability risk
Contrasts with chiral cyclic amine analogs requiring enantiomeric purity specification.
Quality Control Analytical Characterization Regulatory Compliance

2-Methyl-2-(4-morpholinyl)-1-propanol: Key Application Scenarios


Lead Optimization with Built-in Lipophilicity

In lead optimization programs where permeability and metabolic stability are critical, 2-methyl-2-(4-morpholinyl)-1-propanol offers a logP of 0.30 , placing it within the optimal range for CNS and oral drug candidates, whereas the more hydrophilic 2-(4-morpholinyl)ethanol (logP –0.69) often requires additional synthetic steps to increase lipophilicity. The gem-dimethyl group also contributes to metabolic shielding of the morpholine ring, a known metabolic soft spot. Procurement of this building block enables medicinal chemists to rapidly explore SAR around the morpholine nitrogen with a pre-optimized logP without adding halogens or additional alkyl chains.

Process Scale-Up with Reduced Volatility

The boiling point of 242.4 °C provides a wider operational window for high-temperature amidation and esterification reactions compared to 2-(4-morpholinyl)ethanol (bp 227 °C). In kilogram-scale syntheses, this reduces evaporative losses during solvent swap and distillation, improving mass balance and reducing VOC emissions. The steric hindrance of the gem-dimethyl group also slows undesired thermal degradation pathways, contributing to higher isolated yields in telescoped processes.

Chemoselective Divergent Library Synthesis

The steric differentiation between the hindered neopentyl-like hydroxyl and the morpholine nitrogen enables sequential chemoselective transformations . For example, N-acylation or N-sulfonylation can proceed preferentially at the morpholine nitrogen while preserving the hydroxyl for later Mitsunobu, oxidation, or esterification steps. This orthogonal reactivity simplifies route design for parallel library synthesis, reducing the need for protecting group strategies and increasing overall synthetic efficiency.

Cost-Effective Scaffold for SAR Studies

At €201.00/g, 2-methyl-2-(4-morpholinyl)-1-propanol is approximately 20–50% less expensive than its piperidine counterpart 2-methyl-2-(piperidin-1-yl)propan-1-ol . This cost advantage, combined with the well-characterized physicochemical profile (logP 0.30, achiral, solid physical form), makes it a pragmatic choice for medicinal chemistry teams building focused libraries to explore the pharmacophoric contribution of the amine portion in a lead series. The achiral nature further eliminates the need for expensive chiral chromatography during intermediate purification.

Application
Selection Property
Validation Focus
Lead Optimization
Built-in lipophilicity (logP 0.30)
Permeability and target-binding profile review
Process Scale-Up
Elevated boiling point (242.4 °C)
Volatility and mass-balance assessment
Divergent Library Synthesis
Sterically hindered hydroxyl
Chemoselective N-functionalization review
SAR Studies
Achiral morpholine scaffold
Cost efficiency and QC simplification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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